molecular formula C21H18N2O3 B14161545 N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide CAS No. 69763-55-9

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B14161545
CAS No.: 69763-55-9
M. Wt: 346.4 g/mol
InChI Key: SLTRYIRRJJVHIJ-NBVRZTHBSA-N
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Description

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, an amide group, and a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Enone Intermediate: The initial step involves the condensation of 4-methylaniline with benzaldehyde to form an enone intermediate.

    Coupling with Furan-2-carboxylic Acid: The enone intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a role in cell signaling and proliferation.

    Pathway Modulation: It can modulate pathways involved in apoptosis (programmed cell death), making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Similar structure but with a benzamide group instead of a furan ring.

    N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets.

Properties

CAS No.

69763-55-9

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H18N2O3/c1-15-9-11-17(12-10-15)22-20(24)18(14-16-6-3-2-4-7-16)23-21(25)19-8-5-13-26-19/h2-14H,1H3,(H,22,24)(H,23,25)/b18-14+

InChI Key

SLTRYIRRJJVHIJ-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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